molecular formula C19H20BrN3O3S B12361144 [(3aS,4R,6aR)-4-(6-bromopyridazin-3-yl)oxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone

[(3aS,4R,6aR)-4-(6-bromopyridazin-3-yl)oxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone

Cat. No.: B12361144
M. Wt: 450.4 g/mol
InChI Key: FYBZVHZCQYGWDG-IACUBPJLSA-N
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Description

The compound [(3aS,4R,6aR)-4-(6-bromopyridazin-3-yl)oxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromopyridazinyl group, a hexahydrocyclopenta[c]pyrrol ring, and a dihydrothieno[3,2-c]pyran moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aS,4R,6aR)-4-(6-bromopyridazin-3-yl)oxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the bromopyridazinyl group: This can be achieved by bromination of pyridazine under controlled conditions.

    Construction of the hexahydrocyclopenta[c]pyrrol ring: This involves cyclization reactions using appropriate reagents and catalysts.

    Synthesis of the dihydrothieno[3,2-c]pyran moiety: This can be synthesized through a series of reactions including thiolation and cyclization.

    Coupling of the intermediates: The final step involves coupling the bromopyridazinyl group, hexahydrocyclopenta[c]pyrrol ring, and dihydrothieno[3,2-c]pyran moiety under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the yield.

    Purification techniques: Using methods such as recrystallization, chromatography, and distillation to purify the final product.

    Quality control: Implementing stringent quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

[(3aS,4R,6aR)-4-(6-bromopyridazin-3-yl)oxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromopyridazinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[(3aS,4R,6aR)-4-(6-bromopyridazin-3-yl)oxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3aS,4R,6aR)-4-(6-bromopyridazin-3-yl)oxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Inhibiting or activating their function.

    Modulate signaling pathways: Affecting cellular processes such as proliferation, apoptosis, and differentiation.

    Interact with DNA or RNA: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

[(3aS,4R,6aR)-4-(6-bromopyridazin-3-yl)oxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone: can be compared with similar compounds such as:

  • [(3aS,4R,6aR)-4-(6-chloropyridazin-3-yl)oxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone
  • [(3aS,4R,6aR)-4-(6-fluoropyridazin-3-yl)oxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone

These compounds share similar structures but differ in the halogen substituent on the pyridazinyl group, which can influence their chemical properties and biological activities.

Properties

Molecular Formula

C19H20BrN3O3S

Molecular Weight

450.4 g/mol

IUPAC Name

[(3aS,4R,6aR)-4-(6-bromopyridazin-3-yl)oxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone

InChI

InChI=1S/C19H20BrN3O3S/c20-17-3-4-18(22-21-17)26-14-2-1-11-8-23(9-13(11)14)19(24)16-7-12-10-25-6-5-15(12)27-16/h3-4,7,11,13-14H,1-2,5-6,8-10H2/t11-,13+,14+/m0/s1

InChI Key

FYBZVHZCQYGWDG-IACUBPJLSA-N

Isomeric SMILES

C1C[C@H]([C@H]2[C@@H]1CN(C2)C(=O)C3=CC4=C(S3)CCOC4)OC5=NN=C(C=C5)Br

Canonical SMILES

C1CC(C2C1CN(C2)C(=O)C3=CC4=C(S3)CCOC4)OC5=NN=C(C=C5)Br

Origin of Product

United States

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